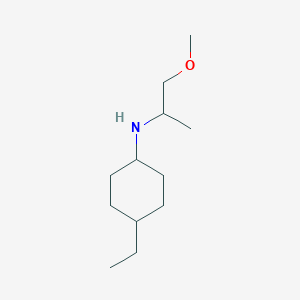![molecular formula C7H11NOS B13251982 7-Oxabicyclo[2.2.1]heptane-2-carbothioamide](/img/structure/B13251982.png)
7-Oxabicyclo[2.2.1]heptane-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo[221]heptane-2-carbothioamide is a bicyclic compound featuring an oxabicycloheptane core with a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[2.2.1]heptane-2-carbothioamide typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as toluene and a catalyst like palladium to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[2.2.1]heptane-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reductive ring opening can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbothioamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: MCPBA in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Epoxides: Formed from oxidation reactions.
Alcohols: Resulting from reductive ring opening.
Substituted Derivatives: Various derivatives formed through nucleophilic substitution.
Scientific Research Applications
7-Oxabicyclo[2.2.1]heptane-2-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Studied for its potential therapeutic effects, including antitumor and antibiotic properties.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[2.2.1]heptane-2-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein phosphatases, which play a crucial role in various cellular processes . The compound’s unique structure allows it to bind effectively to these targets, leading to its biological activity .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A related compound with similar structural features but lacking the carbothioamide group.
7-Oxabicyclo[2.2.1]heptene sulfonamides: Compounds with sulfonamide groups that exhibit different biological activities.
Cantharidin: A natural product with a similar bicyclic structure known for its bioactivity.
Uniqueness
7-Oxabicyclo[2.2.1]heptane-2-carbothioamide is unique due to its carbothioamide functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds . This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H11NOS |
|---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
7-oxabicyclo[2.2.1]heptane-2-carbothioamide |
InChI |
InChI=1S/C7H11NOS/c8-7(10)5-3-4-1-2-6(5)9-4/h4-6H,1-3H2,(H2,8,10) |
InChI Key |
WOSMUGMYGHIAJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O2)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13251902.png)
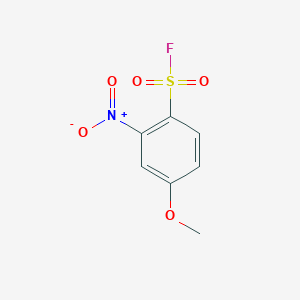
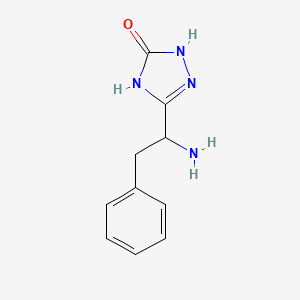
![8,8-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13251912.png)
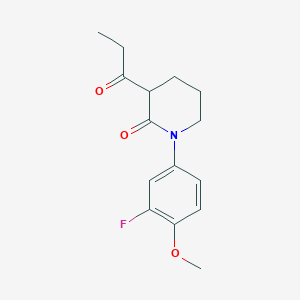



![1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-amine dihydrochloride](/img/structure/B13251951.png)
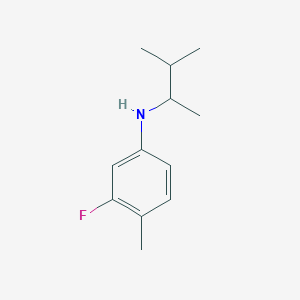
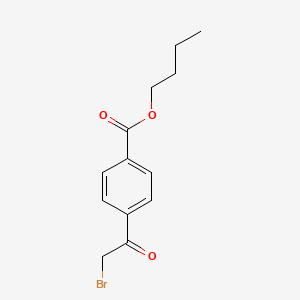
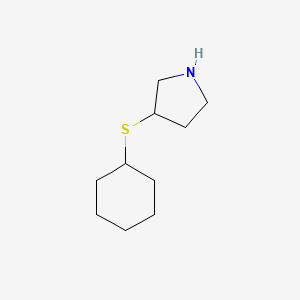
amine](/img/structure/B13251984.png)
